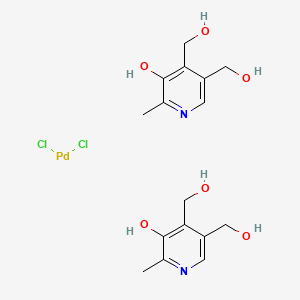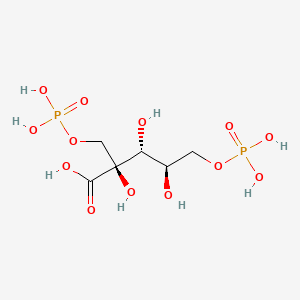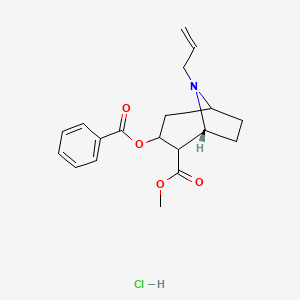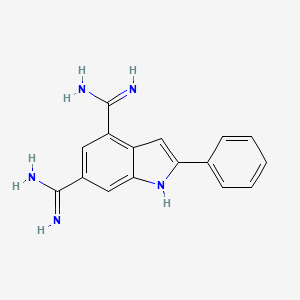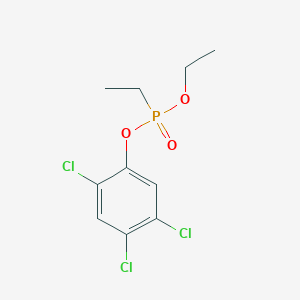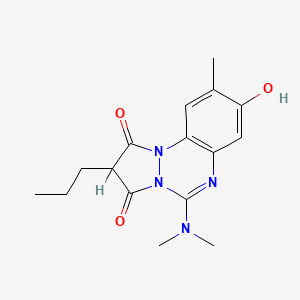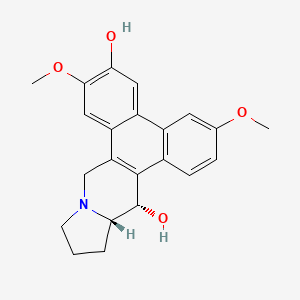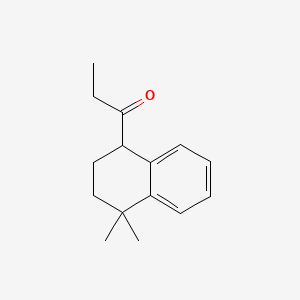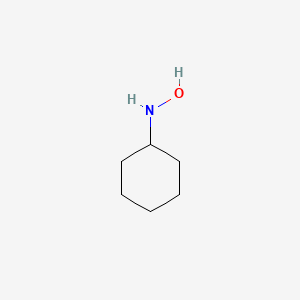
N-シクロヘキシルヒドロキシルアミン
概要
説明
N-Cyclohexylhydroxylamine is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime catalyzed by palladium/carbon nanotubes.
科学的研究の応用
シクロヘキサノンオキシムの合成
N-シクロヘキシルヒドロキシルアミン: は、ニトロシクロヘキサンをシクロヘキサノンオキシムに水素化する際の副生成物です。 この反応は通常、炭素ナノチューブ上のパラジウムによって触媒されます {svg_1}.
ヒドロアミノ化反応
これは、アルデヒド触媒による分子間ヒドロアミノ化反応の反応物として役立ちます。これは、窒素含有化合物の構築のための有機合成における貴重な変換です {svg_2}.
縮合反応
N-シクロヘキシルヒドロキシルアミン: は、縮合反応で使用されます。これは、ポリマーや医薬品を含む、幅広い有機化合物の形成における基本的なプロセスです {svg_3}.
抗腫瘍剤
この化合物は、サイクリン依存性キナーゼ阻害剤の調製に使用されています。 これらの阻害剤は、複数のサイクリン依存性キナーゼに対して選択的であり、抗腫瘍剤として使用される可能性があります {svg_4}.
ブラジキニンB1受容体拮抗薬
研究者は、N-シクロヘキシルヒドロキシルアミンを使用して、低分子ブラジキニンB1受容体拮抗薬として作用するヒドロキシウレア誘導体を調製しています。 これらの拮抗薬は、炎症や痛みの治療に役立つ可能性があります {svg_5}.
有機合成ビルディングブロック
その化学構造により、N-シクロヘキシルヒドロキシルアミンは、有機合成における汎用性の高いビルディングブロックになる可能性があります。 これは、他の分子にシクロヘキシル基を導入するために使用でき、それによってその特性と潜在的な用途を変更することができます {svg_6}.
アリルエステルのヒドロキシル化
これは、アリルエステルのヒドロキシル化試薬として機能します。これは、医薬品や農薬を含む、さまざまな有機化合物の合成における重要なステップです {svg_7}.
イソキサゾロンの合成
N-シクロヘキシルヒドロキシルアミン: は、4-カルベトキシ-2-シクロヘキシル-5-(2H)-イソキサゾロンの合成に使用されます。これは、医薬品化学における潜在的な用途があり、有機合成の中間体としても使用されます {svg_8}.
Safety and Hazards
N-Cyclohexylhydroxylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
作用機序
Target of Action
N-Cyclohexylhydroxylamine is a chemical compound with the linear formula C6H11NHOH The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime, catalyzed by palladium/carbon nanotubes . This suggests that it may interact with its targets through a hydrogenation process.
Biochemical Pathways
N-Cyclohexylhydroxylamine is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime This indicates that it may be involved in the biochemical pathways related to the hydrogenation process
Result of Action
It is known to be used in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . .
Action Environment
It is known that the compound is a solid at room temperature and has a melting point of 139-140 °c . This suggests that it may be stable under a wide range of environmental conditions.
生化学分析
Biochemical Properties
N-Cyclohexylhydroxylamine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of cyclin-dependent kinase inhibitors, which are selective for multiple cyclin-dependent kinases and have potential use as antitumor agents . Additionally, N-Cyclohexylhydroxylamine is involved in the synthesis of hydroxyurea derivatives, which act as small molecule bradykinin B1 receptor antagonists . These interactions highlight the compound’s importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
N-Cyclohexylhydroxylamine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cyclin-dependent kinases suggests its role in regulating the cell cycle and proliferation . Furthermore, its involvement in the synthesis of bradykinin B1 receptor antagonists indicates potential effects on inflammatory responses and pain signaling pathways . These cellular effects underscore the compound’s relevance in both normal physiological processes and pathological conditions.
Molecular Mechanism
The molecular mechanism of N-Cyclohexylhydroxylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cyclin-dependent kinases suggests that it can modulate cell cycle progression by preventing the phosphorylation of key regulatory proteins . Additionally, its role in the synthesis of hydroxyurea derivatives indicates potential interactions with enzymes involved in nucleotide metabolism and DNA synthesis . These molecular mechanisms provide insights into how N-Cyclohexylhydroxylamine exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclohexylhydroxylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Cyclohexylhydroxylamine is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular proliferation and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of N-Cyclohexylhydroxylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cyclin-dependent kinases and modulation of inflammatory responses . At higher doses, N-Cyclohexylhydroxylamine may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects emphasize the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-Cyclohexylhydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of hydroxyurea derivatives suggests its involvement in nucleotide metabolism and DNA synthesis . Additionally, its interaction with cyclin-dependent kinases indicates potential effects on metabolic flux and energy production . These metabolic pathways highlight the compound’s significance in regulating cellular metabolism and maintaining homeostasis.
Transport and Distribution
Within cells and tissues, N-Cyclohexylhydroxylamine is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in certain tissues can influence its biological activity and therapeutic potential . Understanding the transport and distribution of N-Cyclohexylhydroxylamine is essential for optimizing its use in biomedical applications.
Subcellular Localization
The subcellular localization of N-Cyclohexylhydroxylamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, could influence gene expression and DNA synthesis, while its localization in the cytoplasm may affect metabolic processes . These subcellular dynamics provide insights into how N-Cyclohexylhydroxylamine exerts its effects within cells.
特性
IUPAC Name |
N-cyclohexylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRKZPMVLRXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176627 | |
| Record name | N-Hydroxycyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-64-5 | |
| Record name | Cyclohexylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxycyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxycyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYCYCLOHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722GHL96BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Cyclohexylhydroxylamine?
A1: N-Cyclohexylhydroxylamine has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol []. While specific spectroscopic data is not provided in the abstracts, it's mentioned that N-Cyclohexylhydroxylamine can be characterized by techniques such as IR and Raman spectroscopy [].
Q2: How is N-Cyclohexylhydroxylamine prepared?
A2: N-Cyclohexylhydroxylamine is typically synthesized by reacting 2-chloropropanal with N-cyclohexylhydroxylamine in the presence of magnesium sulfate []. This reaction is typically performed in anhydrous ether and dichloromethane at 0 °C. The product can be recrystallized from a mixture of ether and pentane.
Q3: What are the stability characteristics of N-Cyclohexylhydroxylamine?
A3: N-Cyclohexylhydroxylamine is best stored in a freezer under argon to prevent degradation. Even at low temperatures, it can slowly decompose, turning yellow over time. Therefore, it is recommended to use it shortly after preparation for optimal results [].
Q4: How does the structure of N-Cyclohexylhydroxylamine influence its reactivity with aldehydes?
A4: N-Cyclohexylhydroxylamine reacts with aldehydes to form nitrones. The kinetics of this reaction are influenced by pH, with the reaction rate being dependent on the concentrations of both the free hydroxylamine and the free aldehyde []. This suggests that the nucleophilicity of the nitrogen lone pair in N-Cyclohexylhydroxylamine plays a key role in its reactivity with the electrophilic carbonyl group of aldehydes.
Q5: What are some applications of N-Cyclohexylhydroxylamine in materials science?
A5: N-Cyclohexylhydroxylamine, specifically its aluminum salt (NCH-Al) and potassium salt (NCH-K), have been investigated as potential wood preservatives []. These salts exhibit strong antifungal properties, surpassing even sodium pentachlorophenate (Na-PCP) in some cases. This antifungal activity is thought to stem primarily from the compounds' mycostatic effects, inhibiting fungal growth rather than spore germination [].
Q6: Are there any computational studies on N-Cyclohexylhydroxylamine or its derivatives?
A6: While the abstracts provided don't detail specific computational studies, they highlight the examination of the electronic structure of N-nitroso-N-cyclohexylhydroxylamine and its metal chelates using IR and Raman spectroscopy []. This type of analysis provides insights into the electronic distribution within the molecule, which can be further investigated using computational chemistry methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
